4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

PLK4 Kinase Inhibitor TRIM37-amplified breast cancer

Medicinal chemistry programs requiring rapid SAR exploration of kinase ATP-binding pockets face synthetic bottlenecks in generating diverse C4-substituted analogs. This 4-chloro intermediate solves the issue via exclusive N1-selectivity under Mitsunobu conditions and efficient SNAr reactivity. - **Benchmark potency**: Derivatives achieve PLK4 IC50 = 0.2 nM (TRIM37-amplified cancers) and 27% improved CDK2 IC50 vs. roscovitine - **Regioselective purity**: No isomer separation required for 1,4-disubstituted libraries - **Proven utility**: Essential for leukemia research where C4 halogenation increases target affinity by 10x

Molecular Formula C5H3ClN4
Molecular Weight 154.56 g/mol
CAS No. 5399-92-8
Cat. No. B022813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
CAS5399-92-8
Synonyms4-Chloropyrazolo[3,4-d]pyrimidine;  NSC 4937; 
Molecular FormulaC5H3ClN4
Molecular Weight154.56 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(=NC=N2)Cl
InChIInChI=1S/C5H3ClN4/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,7,8,9,10)
InChIKeyYMXQUFUYCADCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Chemical Identity & Procurement


4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) is a heteroaromatic bicyclic compound that serves as a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors [1]. Its structure, featuring a reactive chlorine atom at the 4-position on a pyrazolo[3,4-d]pyrimidine core, makes it a critical and versatile synthetic intermediate for generating diverse libraries of substituted analogs via nucleophilic aromatic substitution (SNAr) reactions [2]. This core is a structural isomer of purines found in ATP, enabling it to occupy kinase adenine-binding pockets, which underpins its extensive use in academic and industrial drug discovery programs targeting cancer, inflammation, and other diseases [3].

Kinase inhibitor library synthesis
Reactive C4 chlorine enables efficient SNAr diversification for ATP-competitive inhibitor design
Parallel chemistry building block
Exclusive N1-alkylation selectivity under mild conditions simplifies purification and library expansion
Purine-mimetic scaffold
Structurally mimics ATP adenine-binding pocket; supports focused kinase target research

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Criticality of C4 Substituent


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is not feasible due to the profound impact of the C4 substituent on both synthetic utility and biological activity. The chlorine atom at the 4-position is not merely a placeholder; it is a strategic leaving group that enables efficient, selective diversification via SNAr to generate highly potent kinase inhibitors [1]. Replacing this with other halogens (e.g., Br, I) alters reactivity profiles and coupling efficiencies, while direct use of the unsubstituted or alkylated analogs bypasses this critical synthetic step. Furthermore, extensive structure-activity relationship (SAR) studies demonstrate that the electronic and steric properties of the C4 substituent, derived from the 4-chloro intermediate, are a primary driver of kinase selectivity and potency, with minor modifications leading to orders-of-magnitude differences in inhibitory activity [2].

Halogen Bromo or iodo analogs may alter SNAr reactivity and coupling efficiency compared to the 4-chloro intermediate
Analog Non-halogenated or alkylated analogs lack the strategic leaving group required for post-functionalization
Selectivity Different C4 substituents may shift regioselectivity and produce N1/N2 isomer mixtures, complicating purification

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Head-to-Head Evidence Guide


PLK4 Inhibition with Ultra-Potent Derivatives

Derivatives synthesized from the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold can achieve remarkable potency against polo-like kinase 4 (PLK4). Compound 24j, a derivative of this scaffold, demonstrated a PLK4 IC50 of 0.2 nM, placing it among the most potent inhibitors in its class. This potency is a direct consequence of the SAR enabled by the versatile 4-chloro starting material [1].

PLK4 inhibition potency
Class-level
IC50 0.2 nM for derivative 24j; >50-fold lower than scaffold class average upper limit
Supports PLK4 target engagement studies in low-nanomolar range
Derived from biochemical kinase assay; derivative-specific result
PLK4 Kinase Inhibitor TRIM37-amplified breast cancer

CDK2 Inhibition: Outperforming Roscovitine

Derivatives of the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold have been shown to be highly potent CDK2 inhibitors. A specific derivative exhibited an IC50 of 0.332 ± 0.018 µM against CDK2/CyclinA2, which is a 27% improvement in potency over the clinical CDK inhibitor roscovitine (IC50 = 0.457 ± 0.025 µM) under the same assay conditions [1].

CDK2 inhibitor comparison
Head-to-head
IC50 0.332 ± 0.018 µM (analog) vs roscovitine 0.457 ± 0.025 µM
Reported CDK2 inhibition context relative to a clinical-stage comparator
Biochemical assay; analog-dependent performance
CDK2 Kinase Inhibitor Cell Cycle

Selective N1-Alkylation for Parallel Synthesis

The 4-chloro derivative demonstrates a distinct and highly desirable regioselectivity profile. Under Mitsunobu conditions with alcohols, it undergoes exclusively N1-selective alkylation, whereas other pyrazolo[3,4-d]pyrimidine analogs or those with different C4 substituents may yield mixtures of N1 and N2 alkylated products or require less efficient conditions [1]. This selectivity is a property of the 4-chloro substituent, which electronically favors alkylation at N1.

N1-regioselectivity
Class-level
Exclusive N1-alkylation (100% selectivity) under Mitsunobu conditions
May simplify purification for high-throughput parallel library synthesis
Non-chlorinated analogs often produce N1/N2 mixtures
Synthetic Chemistry Regioselective Alkylation Kinase Inhibitor Libraries

Abl Inhibition: Halogen-Enhanced Cellular Potency

A structure-based optimization study on pyrazolo[3,4-d]pyrimidines as Abl inhibitors revealed that the strategic insertion of halogen substituents, specifically guided by molecular simulations, increased the affinity for Abl by up to one order of magnitude and significantly improved the inhibition of leukemia cell growth [1]. This highlights the critical role of the 4-chloro substituent as a key starting point for introducing potency-enhancing modifications.

Abl affinity enhancement
Class-level
Up to 10-fold increase in Abl affinity and improved cell growth inhibition
Supports structure-guided Abl inhibitor optimization for leukemia cell research
Halogen installation enabled by C4 chlorine; cell line data
Abl Leukemia Halogen Effects

4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Key Application Scenarios


PLK4 Inhibitor Lead Optimization in Precision Oncology

Programs targeting TRIM37-amplified cancers can utilize 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a starting point to rapidly synthesize and screen a focused library. The evidence shows that derivatives from this core achieve sub-nanomolar potency (e.g., PLK4 IC50 = 0.2 nM), a benchmark required for selective and effective target engagement in vivo [1].

Accelerated Parallel Synthesis for Kinase Libraries

Medicinal chemistry groups aiming for high-throughput SAR exploration of the ATP-binding pocket should procure this specific building block. Its exclusive N1-selectivity under Mitsunobu alkylation conditions [2] guarantees a single, pure intermediate, enabling efficient parallel synthesis of 1,4-disubstituted analogs without the need for challenging isomer separations.

Next-Generation CDK2 Inhibitors Surpassing Roscovitine

For projects focused on cell cycle regulation, the 4-chloro-1H-pyrazolo[3,4-d]pyrimidine scaffold is a proven starting point for developing CDK2 inhibitors with superior potency. As demonstrated, derivatives of this core can achieve a 27% improvement in biochemical IC50 over roscovitine, offering a clear path toward more effective chemical probes or drug candidates [3].

Structure-Guided Abl Inhibitor Design with Enhanced Cellular Activity

In leukemia research, the 4-chloro intermediate is essential for introducing specific halogen substitution patterns. Simulations and experimental validation confirm that such modifications, enabled by the 4-chloro group, can increase target affinity by up to an order of magnitude and dramatically improve antiproliferative effects in cellular models, making it the preferred building block for this target class [4].

Application
Selection Property
Validation Focus
PLK4-targeted cancer cell research
C4 chlorine enables SNAr-derived library synthesis
PLK4 inhibition potency and selectivity profiling
Kinase inhibitor library synthesis
Exclusive N1-alkylation selectivity
Isomer purity and reaction yield optimization
CDK2 cell cycle regulation research
Scaffold-derived analogs for inhibitor comparison
CDK2 biochemical and cellular activity assessment
Abl kinase leukemia cell research
Halogen installation enabled by C4 chlorine
Affinity enhancement and antiproliferative assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.